2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride
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Overview
Description
2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a methylamino group attached to the acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:
Acetic Acid Formation: The acetic acid moiety can be introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production would depend on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may result in the formation of phenyl derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetic acid: Lacks the bromine and methylamino groups, making it less reactive in certain chemical reactions.
2-(4-Bromophenyl)-2-(methylamino)acetic acid hydrochloride: Similar structure but with the bromine atom in a different position, which may affect its reactivity and biological activity.
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom and the methylamino group in 2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride makes it unique compared to other phenylacetic acid derivatives
Properties
IUPAC Name |
2-(3-bromophenyl)-2-(methylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHNAKJPOSFUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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